molecular formula C10H14N2O4S B12065154 Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate CAS No. 1017793-63-3

Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate

Cat. No.: B12065154
CAS No.: 1017793-63-3
M. Wt: 258.30 g/mol
InChI Key: HPYPIJRGWKGUEX-UHFFFAOYSA-N
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Description

Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methoxy groups and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate typically involves the reaction of 4,6-dimethoxypyrimidine with a suitable thioether reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate
  • Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]benzoate

Uniqueness

Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate is unique due to its specific thioether linkage and the presence of methoxy groups on the pyrimidine ring. These structural features confer distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

CAS No.

1017793-63-3

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)methylsulfanyl]acetate

InChI

InChI=1S/C10H14N2O4S/c1-14-8-4-9(15-2)12-7(11-8)5-17-6-10(13)16-3/h4H,5-6H2,1-3H3

InChI Key

HPYPIJRGWKGUEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)CSCC(=O)OC)OC

Origin of Product

United States

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